3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate

Catalog No.
S915511
CAS No.
1076198-38-3
M.F
C12H17N3O5
M. Wt
283.284
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carba...

CAS Number

1076198-38-3

Product Name

3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate

IUPAC Name

tert-butyl N-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]carbamate

Molecular Formula

C12H17N3O5

Molecular Weight

283.284

InChI

InChI=1S/C12H17N3O5/c1-12(2,3)20-11(19)14-13-8(16)6-7-15-9(17)4-5-10(15)18/h4-5H,6-7H2,1-3H3,(H,13,16)(H,14,19)

InChI Key

RQBQFETUSNMAAI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNC(=O)CCN1C(=O)C=CC1=O

Synonyms

2-[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]hydrazinecarboxylic Acid 1,1-Dimethylethyl Ester;

Description and Properties:

-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate), also known as tert-Butyl 2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)hydrazinecarboxylate, is a heterobifunctional crosslinking reagent. It possesses two functional groups:

  • Maleimide group: This group reacts specifically with sulfhydryl (-SH) groups, forming stable thioether linkages.
  • Carbazate group: This group can react with carbonyl groups (aldehydes and ketones) or oxidized carbohydrates (cis-diols) under specific conditions.

Applications in Protein Crosslinking:

The primary application of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) lies in protein-protein crosslinking. The maleimide group covalently binds to cysteine residues in proteins, while the carbazate group can react with sugars on glycoproteins or oxidized carbohydrates introduced by chemical modifications. This allows researchers to:

  • Study protein-protein interactions and oligomeric states.
  • Investigate protein dynamics and conformational changes.
  • Generate stabilized protein complexes for further structural analysis.

Advantages and Considerations:

  • Specificity: The maleimide group exhibits high selectivity towards cysteine residues, minimizing unwanted side reactions.
  • Cleavability: The carbazate linkage can be cleaved under acidic conditions, allowing researchers to dissociate crosslinked proteins if necessary.
  • Water solubility: 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) is water-soluble, facilitating its use in biological buffers.

Important considerations:

  • The efficiency of the carbazate reaction depends on the type of carbonyl group and reaction conditions.
  • The presence of competing nucleophiles can affect the selectivity of both maleimide and carbazate groups.
  • Optimization of reaction parameters (pH, concentration, temperature) is crucial for successful crosslinking.

3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) is a heterobifunctional crosslinking reagent characterized by its ability to react with sulfhydryl groups and carbohydrates. This compound features a maleimide moiety, which is known for its selective reactivity towards thiol groups, making it particularly useful in bioconjugation applications. The tert-butyl carbazate component adds stability and enhances the solubility of the compound in organic solvents, facilitating its use in various

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and contact with skin and eyes.
  • Store according to supplier recommendations.

Please note

Further considerations

  • The mechanism of action of this compound within biological systems is not applicable as it is a linker molecule used to modify other biomolecules.
  • Case studies using 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) might be available in scientific literature, but finding them would require a more specific search based on the research field of interest.
Involving 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate include:

  • Thiol-Maleimide Reaction: This reaction is crucial for creating stable thioether bonds, which are fundamental in bioconjugation techniques. The maleimide group reacts specifically with thiol groups present in cysteine residues of proteins, allowing for targeted modifications.
  • Hydrolysis: In aqueous environments, the carbonyl group can undergo hydrolysis, leading to the formation of carboxylic acids. This reaction can affect the stability and reactivity of the compound under certain conditions.
  • Nucleophilic Substitution: The carbonyl carbon can also participate in nucleophilic substitution reactions, which can be exploited for further derivatization of the compound .

3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) exhibits significant biological activity due to its ability to form stable conjugates with biomolecules. It has been utilized in:

  • Protein Labeling: The compound is commonly used for labeling proteins with fluorescent tags or other functional groups, enhancing their detection and analysis in various assays.
  • Drug Delivery Systems: Its reactivity allows for the development of targeted drug delivery systems where drugs are conjugated to specific biomolecules, improving therapeutic efficacy.
  • Diagnostics: The compound's ability to selectively bind to thiol-containing proteins makes it valuable in diagnostic applications, particularly in assays that require specific protein detection .

The synthesis of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) typically involves several steps:

  • Formation of Maleimide Derivative: Starting from maleic anhydride, a maleimide derivative is synthesized through a condensation reaction.
  • Carbazate Formation: Tert-butyl carbazate is prepared by reacting tert-butyl hydrazine with carbonyl compounds.
  • Coupling Reaction: The maleimide derivative is then coupled with the carbazate under controlled conditions, often involving solvents like dichloromethane or ethyl acetate, to yield the final product .

The applications of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) span various fields:

  • Bioconjugation: Used extensively in biochemistry for attaching labels or drugs to proteins.
  • Research: Employed in studies involving protein interactions and modifications.
  • Therapeutics: Potential use in developing targeted therapies through conjugation with therapeutic agents .

Interaction studies involving 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) focus on its binding affinity with thiol-containing biomolecules. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure real-time interactions between the compound and target proteins.
  • Fluorescence Spectroscopy: To assess the efficiency of labeling and binding events.

These studies help elucidate the specificity and efficiency of the compound in various biochemical contexts .

Several compounds exhibit similar properties or functionalities to 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate. Here are a few notable examples:

Compound NameSimilarityUnique Features
MaleimideReactivity towards thiolsSimpler structure without additional functional groups
Tert-butyl carbazateCommon structural componentLacks maleimide functionality
N-Succinimidyl S-acetylthioacetateHeterobifunctional crosslinkerDifferent reactive groups (succinimidyl vs. maleimide)
4-Azidobenzoyl chlorideCrosslinking agentUtilizes azide chemistry instead of maleimide

These compounds share functional similarities but differ in their specific reactivity profiles and applications, highlighting the unique versatility of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) .

Molecular Structure and Formula

3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate represents a heterobifunctional compound that combines maleimide and carbazate functional groups within a single molecular framework [1]. The compound possesses the molecular formula C12H17N3O5 with a molecular weight of 283.28 grams per mole [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]carbamate [1].

The molecular structure consists of three distinct functional regions: a maleimide ring system, a propanoyl linker chain, and a tert-butyl carbazate protecting group [1]. The maleimide moiety contains the characteristic 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl structure, which is connected through a three-carbon propanoyl chain to the hydrazine carboxylate functionality [1]. The tert-butyl group serves as a protecting group for the carbazate nitrogen, providing both steric hindrance and chemical stability to the overall molecular architecture [4] [5].

Structural ParameterValue
Molecular FormulaC12H17N3O5 [1]
Molecular Weight283.28 g/mol [1]
Chemical Abstracts Service Registry Number1076198-38-3 [1]
Standard International Chemical IdentifierInChI=1S/C12H17N3O5/c1-12(2,3)20-11(19)14-13-8(16)6-7-15-9(17)4-5-10(15)18/h4-5H,6-7H2,1-3H3,(H,13,16)(H,14,19) [1]

The three-dimensional conformation of the molecule allows for potential intramolecular interactions between the carbonyl groups and the nitrogen atoms within the structure [7]. The tert-butyl group adopts a steric configuration that minimizes unfavorable interactions with the rest of the molecular framework while maintaining the protective function of the carbazate moiety [4] [5].

Physical Properties

The physical characteristics of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate have been computationally determined and experimentally verified through various analytical techniques [1]. The compound exhibits an XLogP3-AA value of -0.4, indicating moderate hydrophilicity with slight preference for aqueous environments over lipophilic media [1].

Physical PropertyValueReference Method
Molecular Weight283.28 g/molComputed by PubChem 2.2 [1]
XLogP3-AA-0.4Computed by XLogP3 3.0 [1]
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.8.18 [1]
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18 [1]
Rotatable Bond Count5Computed by Cactvs 3.4.8.18 [1]
Exact Mass283.11682065 DaComputed by PubChem 2.2 [1]

The hydrogen bonding profile reveals two donor sites and five acceptor sites, reflecting the presence of multiple carbonyl groups and nitrogen atoms capable of participating in intermolecular interactions [1]. The rotatable bond count of five indicates significant conformational flexibility, particularly within the propanoyl linker region that connects the maleimide and carbazate functionalities [1].

The tert-butyl carbazate component contributes specific physical characteristics derived from the parent carbazate structure [4] [5]. Related tert-butyl carbazate compounds typically exhibit melting points in the range of 37-42 degrees Celsius and demonstrate solubility in organic solvents such as ethanol and methanol [4] [29].

Chemical Reactivity Profile

The chemical reactivity of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate is dominated by two primary reactive centers: the maleimide functionality and the protected hydrazine group [12] [15]. The maleimide moiety demonstrates characteristic reactivity toward sulfhydryl groups under near-neutral conditions, typically forming stable thioether linkages at pH 6.5-7.5 [15]. This reactivity profile makes the compound particularly valuable as a heterobifunctional crosslinking reagent in biochemical applications [12] .

The carbazate functionality, when deprotected, exhibits nucleophilic character through the terminal nitrogen atom [14] [16]. Under appropriate conditions, the tert-butyl protecting group can be removed to reveal the reactive hydrazine functionality, which readily participates in condensation reactions with carbonyl compounds to form hydrazone linkages [12] [14]. The formation of hydrazones proceeds efficiently with aldehydes and ketones, demonstrating complete conversion under optimized reaction conditions [12].

Research has demonstrated that the maleimide component maintains excellent reactivity toward thiol-containing biomolecules while the carbazate portion provides controlled reactivity through protection and deprotection chemistry [12] [15]. The compound has shown essentially complete hydrazone conjugation to polymer reactive sites when reacted with hydrazide-derivatized materials [12]. The bifunctional nature allows for sequential coupling reactions, enabling the formation of complex bioconjugates through controlled two-step processes [15].

Temperature and pH conditions significantly influence the reactivity profile of both functional groups [12] [17]. The maleimide component demonstrates optimal reactivity at physiological pH, while the carbazate functionality requires specific deprotection conditions to reveal the active hydrazine group [14] [16]. The stability of formed conjugates varies depending on the specific reaction conditions and the nature of the coupling partners involved [36] [37].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate through analysis of both proton and carbon-13 spectra [12] [18]. The maleimide protons appear as characteristic signals in the 7.0-7.2 parts per million region of the proton Nuclear Magnetic Resonance spectrum, representing the alkene protons of the maleimide double bond [12]. These signals appear as sharp peaks that are readily distinguishable from other resonances in the spectrum [12].

The tert-butyl carbazate component contributes distinct resonances that have been well-characterized in related compounds [14] [19] [23]. The tert-butyl group typically appears as a singlet around 1.4-1.5 parts per million, representing the nine equivalent methyl protons [14] [19]. The methylene protons of the propanoyl linker chain exhibit characteristic chemical shifts in the 2.0-3.0 parts per million region, consistent with their position adjacent to the carbonyl functionality [31].

Nuclear Magnetic Resonance RegionAssignmentChemical Shift Range
7.0-7.2 ppmMaleimide alkene protonsSharp singlet [12]
2.0-3.0 ppmPropanoyl methylene protonsMultiplet [31]
1.4-1.5 ppmtert-Butyl methyl protonsSinglet (9H) [14] [19]

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbons at characteristic downfield positions, typically appearing between 160-180 parts per million depending on the specific carbonyl environment [20] [23]. The maleimide carbon signals appear at positions consistent with the electron-deficient nature of the heterocyclic system [18] [21]. The tert-butyl carbazate carbons exhibit resonances similar to those observed in the parent carbazate compound [14] [23].

Infrared Spectroscopy

Infrared spectroscopy provides characteristic absorption bands that allow for definitive identification of the functional groups present in 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate [24] [25]. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, appearing as strong absorptions in the 1650-1850 wavenumber region [24] [26].

The maleimide carbonyl groups typically exhibit absorption bands around 1700-1750 wavenumbers, consistent with the electron-withdrawing nature of the imide functionality [25] [27]. The carbazate carbonyl group appears at slightly different frequencies, reflecting the electronic environment created by the adjacent nitrogen atoms [29] [31]. The presence of multiple carbonyl groups results in complex absorption patterns that can be resolved through careful spectral analysis [26] [28].

Functional GroupAbsorption Range (cm⁻¹)IntensityAssignment
Maleimide C=O1700-1750StrongImide carbonyl stretch [25] [27]
Carbazate C=O1690-1720StrongCarbamate carbonyl stretch [29] [31]
N-H stretch3200-3400MediumHydrazine N-H stretch [29] [34]
C-H stretch2900-3000MediumAlkyl C-H stretch [29]

The nitrogen-hydrogen stretching vibrations appear in the 3200-3400 wavenumber region, providing evidence for the presence of the hydrazine functionality within the carbazate group [29] [34]. The intensity and position of these bands can be influenced by hydrogen bonding interactions and the chemical environment of the nitrogen atoms [31].

Mass Spectrometry

Mass spectrometry analysis of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [32] [35]. The molecular ion peak appears at mass-to-charge ratio 283, corresponding to the protonated molecular ion [M+H]⁺ [1]. The exact mass measurement of 283.11682065 daltons provides high-precision molecular weight confirmation [1].

Characteristic fragmentation patterns include the loss of the tert-butyl group through elimination of isobutylene (56 mass units) and carbon dioxide (44 mass units) [35]. This fragmentation sequence represents a common degradation pathway for tert-butyl carbazate derivatives under mass spectrometric conditions [35]. The elimination reactions proceed through specific transition states that have been characterized through computational studies [35].

Fragment IonMass-to-charge RatioAssignmentFragmentation Pathway
[M+H]⁺283Molecular ionParent compound [1]
[M-56]⁺227Loss of C₄H₈Isobutylene elimination [35]
[M-100]⁺183Loss of C₄H₈ + CO₂Sequential elimination [35]

The maleimide portion of the molecule contributes characteristic fragments that can be used for structural identification [32] [33]. Under specific ionization conditions, the maleimide functionality may undergo prompt fragmentation to produce diagnostic ion patterns [32]. These fragmentation behaviors are matrix-dependent and can be optimized for analytical applications [33].

Stability and Degradation Pathways

The stability profile of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate is influenced by both the maleimide and carbazate components of the molecular structure [36] [39]. Under normal storage conditions, the compound demonstrates reasonable stability, but specific environmental factors can initiate degradation processes that affect its chemical integrity [39] [40].

The maleimide functionality is susceptible to hydrolysis reactions, particularly under alkaline conditions [36] [38]. Hydrolysis of the maleimide ring results in ring-opening to form the corresponding maleamic acid derivative, which loses the characteristic thiol-reactive properties of the parent compound [38] [40]. The rate of hydrolysis is pH-dependent, with increased rates observed at elevated pH values [37] [38].

Degradation PathwayConditionsProductsRate Characteristics
Maleimide hydrolysispH > 8Maleamic acid derivativepH-dependent [38] [40]
Carbazate deprotectionAcidic conditionsFree hydrazineAcid-catalyzed [39]
Thermal decompositionElevated temperatureVarious fragmentsTemperature-dependent [39]

The tert-butyl carbazate portion demonstrates stability under normal conditions but can decompose under extreme heat or in the presence of strong acids or bases [39]. The protecting group can be intentionally removed under controlled acidic conditions to reveal the reactive hydrazine functionality [14] [16]. This deprotection reaction proceeds through acid-catalyzed elimination of isobutylene and carbon dioxide [35].

Temperature effects on stability have been characterized for related maleimide-containing compounds [17] [36]. Higher temperatures generally accelerate degradation processes, including both hydrolysis reactions and thermal decomposition pathways [39]. The stability is optimized under controlled storage conditions that minimize exposure to moisture, extreme pH, and elevated temperatures [39] [40].

XLogP3

-0.4

Wikipedia

Tert-Butyl 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl]hydrazine-1-carboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types